Product packaging for 2-Bromo-3-(3-bromophenyl)-1-propene(Cat. No.:CAS No. 485320-31-8)

2-Bromo-3-(3-bromophenyl)-1-propene

Cat. No.: B1614135
CAS No.: 485320-31-8
M. Wt: 275.97 g/mol
InChI Key: NFZYCGQKZPZZOW-UHFFFAOYSA-N
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Description

Significance within Halogenated Organic Compounds

Halogenated organic compounds, which feature one or more halogen atoms bonded to carbon, are a cornerstone of modern organic synthesis. The incorporation of halogens like bromine dramatically alters the electronic properties and reactivity of the parent hydrocarbon. wikipedia.org In the case of 2-Bromo-3-(3-bromophenyl)-1-propene, the two bromine atoms serve as reactive handles, enabling a wide range of chemical transformations. The carbon-bromine bond can be targeted for nucleophilic substitution or the formation of organometallic reagents, making such compounds valuable intermediates in the construction of more complex molecular architectures.

Contextualization within Brominated Propene Chemistry

The chemistry of this compound is largely dictated by its brominated propene moiety. Specifically, it is an allylic bromide. The C-Br bond at the allylic position is known to be particularly reactive towards nucleophiles in both SN2 and SN1-type reactions due to the stabilization of the resulting carbocation or transition state by the adjacent double bond. youtube.comchemistrysteps.com This reactivity profile makes allylic bromides potent alkylating agents. wikipedia.org

Furthermore, the compound contains a second bromine atom attached to the phenyl ring. This aryl bromide is significantly less reactive towards simple nucleophilic substitution but is a prime candidate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This dual reactivity allows for selective, stepwise functionalization of the molecule.

Overview of Current Research Trajectories

While specific research focused solely on this compound is not widely published, its research trajectory can be inferred from its structure. Current research would likely leverage its bifunctional nature as a synthetic intermediate. Potential research avenues include:

Sequential Cross-Coupling Reactions: The differential reactivity between the allylic and aryl bromides could be exploited to introduce different substituents in a controlled, stepwise manner. This would allow for the efficient synthesis of complex, unsymmetrical molecules.

Synthesis of Polycyclic and Heterocyclic Systems: The compound could serve as a key starting material for intramolecular reactions, where both bromine atoms react to form new rings, leading to novel carbocyclic or heterocyclic scaffolds.

Monomer Synthesis for Polymerization: The vinyl group, in conjunction with the reactive bromine sites, could be utilized in the synthesis of functionalized monomers for the creation of specialty polymers with tailored properties.

A plausible, though not explicitly documented, method for its synthesis involves a Grignard reaction. This would likely entail the reaction of 3-bromophenylmagnesium bromide with 2,3-dibromopropene, a method analogous to the synthesis of the similar compound 2-Bromo-3-phenyl-1-propene. prepchem.commiracosta.eduyoutube.comyoutube.com

Chemical Properties and Synthesis Data

Below are tables detailing the known properties of this compound and a plausible synthetic route.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 485320-31-8 fluorochem.co.ukbldpharm.comichemistry.cn
Molecular Formula C₉H₈Br₂ fluorochem.co.uk
Molecular Weight 275.97 g/mol fluorochem.co.ukbldpharm.com
Canonical SMILES C=C(Br)Cc1cccc(Br)c1 fluorochem.co.uk
InChI Key InChI=1S/C9H8Br2/c10-8(2)6-7-4-3-5-9(11)10-7/h3-5,10H,2,6H2 fluorochem.co.uk
Purity (Typical) ≥96% alfa-chemistry.com

Table 2: Plausible Synthetic Route

StepReactantsReagents/ConditionsProduct
1 1,3-DibromobenzeneMagnesium turnings, dry ether3-Bromophenylmagnesium bromide
2 3-Bromophenylmagnesium bromide, 2,3-DibromopropeneDry ether, controlled temperatureThis compound

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Br2 B1614135 2-Bromo-3-(3-bromophenyl)-1-propene CAS No. 485320-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2-bromoprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZYCGQKZPZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641100
Record name 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID10641100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-31-8
Record name 1-Bromo-3-(2-bromo-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-bromoprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 3 Bromophenyl 1 Propene

Reactivity of the Vinylic Bromine Moiety

The bromine atom attached to the sp²-hybridized carbon of the propene chain, known as the vinylic bromine, exhibits distinct reactivity patterns, primarily engaging in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This reduced reactivity is attributed to the increased bond strength of the C-Br bond, where the carbon is sp² hybridized, and the potential for electron-pair repulsion between the incoming nucleophile and the pi-electron cloud of the double bond. However, under specific conditions, nucleophilic vinylic substitution (SNV) can occur.

For related fluorinated bromo-propenes, such as 2-bromo-3,3,3-trifluoro-1-propene, these reactions have been observed. For instance, 2-bromo-3,3,3-trifluoro-1-propene is noted as a useful catalyst for carbon-carbon and carbon-nitrogen bond-forming coupling reactions, which inherently involve nucleophilic displacement of the bromide. sigmaaldrich.comsamaterials.com A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has been developed, highlighting the feasibility of nucleophilic substitution at this vinylic position, facilitated by a transition metal catalyst. researchgate.net

The proposed mechanisms for SNV reactions are varied and can include:

Addition-Elimination Mechanism: In this pathway, the nucleophile adds to the double bond, forming a carbanionic intermediate. Subsequent elimination of the bromide ion restores the double bond, resulting in the substituted product.

Elimination-Addition Mechanism: This mechanism involves the initial elimination of HBr to form an allene (B1206475) intermediate, which is then attacked by the nucleophile.

The specific mechanism that predominates is influenced by the reaction conditions, the nature of the nucleophile, and the substitution pattern of the vinylic halide.

Reaction TypeExample ReactantReagentsProduct TypeReference
Nucleophilic Substitution2-Bromo-3,3,3-trifluoro-1-propeneAlkylzinc reagents, Pd catalystTrifluoromethylated alkenes researchgate.net
Nucleophilic Substitution2-Bromo-3,3,3-trifluoro-1-propene-Used as a catalyst for C-C and C-N coupling sigmaaldrich.comsamaterials.com
Table 1: Examples of Nucleophilic Substitution Reactions for a Related Fluorinated Bromo-propene.

Elimination Reactions

Elimination reactions, particularly those following an E2 mechanism, are a common pathway for vinylic halides. In the case of 2-Bromo-3-(3-bromophenyl)-1-propene, a strong base can abstract a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon).

The E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a new pi bond. chemguide.ukshout.educationyoutube.comkhanacademy.org For this to occur efficiently, an anti-periplanar arrangement between the proton being abstracted and the leaving group is generally preferred. khanacademy.org

In the context of this compound, the most likely elimination product upon treatment with a strong, non-nucleophilic base would be 3-(3-bromophenyl)-1-propyne, an allene, or a rearranged alkyne, depending on the specific base and reaction conditions. The use of a strong base, such as potassium hydroxide (B78521) in ethanol, favors elimination over substitution. chemguide.co.uklibretexts.org

SubstrateBase/SolventMechanismMajor ProductReference
2-BromopropaneKOH/EthanolE2Propene chemguide.co.uklibretexts.org
2-BromobutaneHydroxideE22-Butene (Zaitsev product) libretexts.org
Table 2: General Examples of E2 Elimination Reactions of Bromoalkanes.

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring provides a site for aromatic substitution and a handle for modern cross-coupling chemistry.

Aromatic Substitution Reactions

The benzene ring in this compound is subject to electrophilic aromatic substitution (EAS). The bromine atom is considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. This is due to its electron-withdrawing inductive effect. However, bromine is also an ortho-, para-director because its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate at these positions. masterorganicchemistry.comnih.gov

Therefore, when this compound undergoes an electrophilic aromatic substitution reaction, such as nitration or further bromination, the incoming electrophile is expected to add at the positions ortho and para to the existing bromine atom. The presence of the 2-bromo-1-propenyl substituent, which is also likely to be deactivating, will further influence the regioselectivity of the reaction.

Cross-Coupling Chemistry

The aromatic C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.govyoutube.com

These reactions typically involve a palladium, nickel, or copper catalyst and allow for the introduction of a wide range of substituents onto the aromatic ring. For example, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseC-C (Aryl-Aryl) nih.gov
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseC-C (Aryl-Alkynyl) nih.gov
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseC-C (Aryl-Vinyl)-
Buchwald-Hartwig AminationAminePd catalyst, phosphine (B1218219) ligand, baseC-N (Aryl-Amine)-
Table 3: Common Cross-Coupling Reactions for Aryl Bromides.

Reactivity of the Alkene Functionality

The carbon-carbon double bond in the propene unit is a region of high electron density, making it susceptible to attack by electrophiles. A characteristic reaction of alkenes is electrophilic addition.

For instance, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms. The reddish-brown color of bromine water is often used as a chemical test for the presence of alkenes, as the color disappears upon reaction.

Other electrophilic additions to the double bond include the addition of hydrogen halides (HX) and hydration (addition of water) under acidic conditions. The regioselectivity of these additions would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the electronic effects of the vinylic bromine and the 3-bromophenyl group could influence this outcome.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition reactions to alkenes are fundamental processes in organic chemistry. chemguide.co.ukucla.edu In the case of unsymmetrical alkenes such as this compound, the addition of electrophiles like hydrogen halides (HBr) or halogens (Br₂) is expected to proceed via a carbocation or a cyclic bromonium ion intermediate. chemguide.netsavemyexams.com

The reaction with hydrogen bromide is anticipated to follow Markovnikov's rule. The electrophilic hydrogen atom adds to the carbon of the double bond that bears the most hydrogen atoms (C1), leading to the formation of a more stable tertiary carbocation at C2. Subsequent attack by the bromide ion would yield 2,2-dibromo-1-(3-bromophenyl)propane.

When reacting with elemental bromine (Br₂), the π-electrons of the alkene's double bond attack one of the bromine atoms, inducing a dipole in the Br-Br bond. chemguide.co.uksavemyexams.com This leads to the formation of a bromide ion and a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the former double bond from the anti-face, resulting in the formation of a vicinal dibromide. The attack is generally at the more substituted carbon, leading to 1,2,2-tribromo-1-(3-bromophenyl)propane.

Table 1: Expected Products of Electrophilic Addition

Reagent Intermediate Expected Major Product
HBr Tertiary Carbocation 2,2-Dibromo-1-(3-bromophenyl)propane

Radical Addition Reactions

In the presence of peroxides or under photochemical conditions, the addition of hydrogen bromide to alkenes can proceed through a radical chain mechanism. libretexts.org This process, often called the Kharasch-Mayo or "anti-Markovnikov" addition, yields a product with regioselectivity opposite to that of the electrophilic addition. libretexts.org

The mechanism involves three stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond at the less substituted carbon (C1) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine. youtube.com

For this compound, this radical addition would result in the formation of 1,2-dibromo-3-(3-bromophenyl)propane.

Cycloaddition Reactions (e.g., click reactions for related propenes)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder, or [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org While simple alkenes are often poor dienophiles, the reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.org Given the presence of a bromine atom on the double bond, this compound could potentially act as a dienophile in reactions with electron-rich dienes.

Another class of relevant reactions is the [3+2] cycloaddition. Studies on structurally related compounds, such as 3,3,3-tribromo-1-nitroprop-1-ene, have shown their ability to participate in [3+2] cycloadditions with nitrones to form isoxazolidine (B1194047) rings with high regio- and stereoselectivity. nih.gov This suggests that this compound could potentially undergo similar cycloaddition reactions with 1,3-dipoles.

Intramolecular Transformations and Rearrangement Processes

Catalytic Conversions and Reaction Pathways (e.g., Palladium-catalyzed reactions)

The presence of two carbon-bromine bonds (one vinylic, one aromatic) makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester). This could be performed selectively at either the vinylic or aryl bromide position, or at both, by tuning the reaction conditions. nih.govnih.gov

Heck Reaction: Coupling with an alkene. This reaction typically occurs at the aryl bromide position to form a substituted styrene (B11656) derivative. rsc.org

Stille Reaction: Coupling with an organotin reagent. Similar to the Suzuki reaction, this allows for the formation of new carbon-carbon bonds at the site of the bromine atoms. nih.gov

Negishi Reaction: Coupling with an organozinc reagent. This is another powerful method for C-C bond formation. nih.gov A related palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene has been reported, highlighting the utility of such transformations. rsc.org

The choice of palladium catalyst, ligand (e.g., bulky trialkylphosphines like P(t-Bu)₃), base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product Type
Suzuki Ar'-B(OH)₂ Aryl- or vinyl-substituted biaryl/styrene derivatives
Heck Alkene (R-CH=CH₂) Substituted stilbene (B7821643) or styrene derivatives
Stille R-Sn(Alkyl)₃ Alkylated or arylated derivatives

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies specifically for the transformations of this compound are not extensively documented in the available literature. However, general principles can be applied.

For electrophilic additions, the rate-determining step is typically the formation of the carbocation intermediate; its stability dictates the reaction rate. For radical additions, the exothermicity of the propagation steps is a key driving force. The radical addition of HBr to alkenes is known to be an exothermic process. libretexts.org

Derivatization and Functionalization Strategies for 2 Bromo 3 3 Bromophenyl 1 Propene

Introduction of Heteroatomic Functionalities (e.g., nitrogen, sulfur, oxygen)

The allylic bromide of 2-bromo-3-(3-bromophenyl)-1-propene is susceptible to nucleophilic substitution, providing a direct route to introduce heteroatomic functionalities. These reactions typically proceed via an S_N2 or S_N2' mechanism, where a nucleophile displaces the bromide ion.

Nitrogen Nucleophiles: Amination of allylic bromides can be achieved using various nitrogen-based nucleophiles. For instance, primary and secondary amines can react to form allylic amines, which are valuable intermediates in pharmaceutical and materials science. A developed protocol for the allylic amination of alkenes uses a combination of N-bromosuccinimide (NBS) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can install both internal and external nitrogen nucleophiles under mild conditions. acs.org This method proceeds through dual activation where DBU renders the bromine more electrophilic and the nitrogen nucleophile more reactive. acs.org

Oxygen and Sulfur Nucleophiles: Similarly, oxygen-containing nucleophiles like alcohols and carboxylates, and sulfur-containing nucleophiles such as thiols, can be employed to synthesize the corresponding ethers, esters, and thioethers. The increased reactivity of allylic halides compared to their saturated counterparts is attributed to the stabilization of the S_N2 transition state through hyperconjugation with the adjacent π-system of the double bond. libretexts.org

The table below summarizes representative nucleophilic substitution reactions on analogous allylic bromide systems.

NucleophileReagent ExampleProduct TypeTypical Conditions
NitrogenAmmonia, Primary/Secondary AminesAllylic AmineBase (e.g., DBU), Solvent (e.g., CH2Cl2)
OxygenAlcohols, Phenols, Carboxylic AcidsAllylic Ether/EsterBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)
SulfurThiols, ThiophenolsAllylic ThioetherBase (e.g., NaH, Et3N), Solvent (e.g., THF)

Synthesis of Organometallic Derivatives and Intermediates

The carbon-bromine bonds in this compound serve as handles for the synthesis of organometallic reagents, which are pivotal intermediates for carbon-carbon bond formation.

Organoboron Derivatives: A prominent strategy involves the conversion of the C-Br bond to a C-B bond, creating versatile boronate esters. While direct borylation of allylic halides can be achieved with palladium catalysts, an alternative is the copper-catalyzed borylation of related propargylic alcohols to yield allylboronates. organic-chemistry.org For instance, a highly regio- and stereoselective method has been developed for the synthesis of (Z)-trisubstituted alkenes starting from propyne (B1212725) bromoboration to produce (Z)-2-bromo-1-propenyldibromoborane, which is then stabilized as a pinacolboronate. nih.gov This intermediate is amenable to further cross-coupling reactions.

Negishi Coupling: The resulting organoboronates or organozinc reagents can participate in palladium-catalyzed cross-coupling reactions. The Negishi coupling, which pairs an organozinc compound with an organic halide, is particularly effective. For example, (Z)-trisubstituted alkenylpinacolboronates, derived from propyne, undergo Negishi coupling with various organozincs in high yields (73-90%), demonstrating the utility of these organometallic intermediates in constructing complex molecular architectures. researchgate.net The compatibility of the Negishi reaction with various functional groups makes it a powerful tool for the late-stage functionalization of complex molecules. scispace.com

The following table outlines a representative pathway for the synthesis and reaction of an organometallic derivative analogous to one derivable from this compound.

Reaction StepReactantsCatalyst/ReagentsProductYield (%)Reference
BromoborationPropyne, BBr3-(Z)-2-bromo-1-propenyldibromoborane>98% syn-selectivity nih.gov
Esterification(Z)-2-bromo-1-propenyldibromoborane, Pinacol-(Z)-2-bromo-1-propenylpinacolboronate>98% isomeric purity nih.gov
Negishi Coupling(Z)-2-bromo-1-propenylpinacolboronate, Organozinc (e.g., PhZnCl)Pd(dppf)Cl2(Z)-alkenylpinacolboronate73-90 researchgate.net

Oligomerization and Polymerization Investigations of Brominated Propenes

The propene unit in this compound can, in principle, undergo polymerization. The polymerization of propene and its derivatives is a cornerstone of the polymer industry, typically employing Ziegler-Natta or metallocene catalysts to control the stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic), which in turn dictates its physical properties. essentialchemicalindustry.org

For functionalized propenes, polymerization can be more challenging. However, recent advances have enabled the quasi-living polymerization of propene using specific zirconocene (B1252598) catalysts, allowing for the synthesis of block copolymers. nih.gov While radical polymerization is effective for ethene, it is generally not satisfactory for propene. libretexts.org

The presence of the bromine atoms on this compound introduces both opportunities and challenges. The bromoaryl group can be retained as a pendant functional group on the polymer backbone, offering a site for post-polymerization modification. acs.org This approach allows for the creation of a diverse range of functional polymers from a single parent polymer through nucleophilic substitution reactions on the bromine-containing units. acs.org

Polymerization MethodCatalyst SystemMonomer TypeKey Features
Ziegler-NattaTiCl4 / Al(C2H5)3PropeneProduces highly stereoregular (isotactic) polypropylene.
Metallocene Catalysise.g., rac-Me2Si(2-Me-Benz(e)-Ind)2ZrCl2 / dMMAOPropeneAllows for quasi-living polymerization and synthesis of block copolymers. nih.gov
Post-polymerization Modification-Propene copolymer with brominated unitsA platform for introducing functionality via nucleophilic substitution on the polymer. acs.org

Design and Synthesis of Conjugated Systems

The dual C-Br bonds of this compound make it an excellent monomer or building block for the synthesis of π-conjugated systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). msstate.edu

Stille Polycondensation: A powerful method for creating conjugated polymers is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction between an organostannane and an organic halide. wiley-vch.de By designing monomers with appropriate tin and halide functionalities, complex polymer backbones can be constructed. For instance, a poly(thienylene phenylene) with bromoaryl groups on its side chains has been synthesized via Migita–Kosugi–Stille coupling polycondensation. rsc.org This demonstrates that the aryl-bromide moiety can be incorporated into a polymer backbone while potentially leaving the vinylic bromide available for other reactions. The Stille polycondensation is valued for its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers. researchgate.netnih.gov

Other Cross-Coupling Reactions: Besides Stille coupling, other reactions like Suzuki and Horner-Wadsworth-Emmons can be employed to build conjugated systems. The Horner-Wadsworth-Emmons reaction, for example, has been used to synthesize vinylene-linked two-dimensional conjugated polymers. nih.gov The choice of reaction depends on the desired final structure and the compatibility of the functional groups on the monomers.

The selective reactivity of the vinylic versus the aryl bromide in this compound could allow for its use in stepwise syntheses, first reacting at the more labile vinylic position and then using the aryl bromide for polymerization or further extension of conjugation.

ReactionCatalystReactant TypesProduct
Stille PolycondensationPalladium (e.g., Pd(PPh3)4)Organostannane, Organic DihalideConjugated Polymer
Suzuki PolycondensationPalladium (e.g., Pd(PPh3)4)Organoboronate, Organic DihalideConjugated Polymer
Horner-Wadsworth-EmmonsBase (e.g., Cs2CO3)Phosphonate, AldehydePoly(phenylene vinylene)

Advanced Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. For 2-Bromo-3-(3-bromophenyl)-1-propene, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns (multiplicities) and coupling constants revealing their relative positions (ortho, meta, para). The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet or a finely split multiplet, while the two geminal protons on the C1 carbon (=CH₂) would each produce a distinct signal, likely appearing as singlets or narrow doublets in the vinylic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the two sp² hybridized carbons of the vinyl group, the sp³ hybridized benzylic carbon, and the six sp² carbons of the aromatic ring. The carbon atoms bonded to bromine would exhibit chemical shifts influenced by the halogen's electronegativity.

Predicted NMR Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.5 (m)Aromatic CH
~ 7.2 (m)Aromatic CH
~ 5.8 (s)Vinylic =CH₂
~ 5.6 (s)Vinylic =CH₂
~ 3.7 (s)Benzylic -CH₂-

Note: The table above contains predicted data based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic and vinylic protons (typically above 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring and the propene double bond (in the 1600-1650 cm⁻¹ region). The C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. The C=C double bond of the propene unit and the symmetric breathing modes of the benzene ring would be expected to give rise to strong Raman signals.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₉H₈Br₂), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 275.90 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show a characteristic cluster due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of a bromine atom or the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like cation or a bromobenzyl cation.

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal information about the intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the crystal packing. To date, no public crystal structure data for this compound is available in crystallographic databases.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring and the conjugated propenyl system. The presence of bromine atoms as substituents on the aromatic ring could cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted styrene (B11656). Information on the fluorescence or phosphorescence (emission spectroscopy) of this compound is not currently available in the scientific literature.

Theoretical and Computational Chemistry Studies of 2 Bromo 3 3 Bromophenyl 1 Propene

Quantum Chemical Calculations (e.g., DFT methods for electronic structure, reactivity predictions)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost and accuracy. nih.govsciepub.com

For 2-Bromo-3-(3-bromophenyl)-1-propene, a typical DFT study would begin with geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), researchers can predict the most stable three-dimensional structure of the molecule. nih.govresearchgate.net This optimized geometry is the basis for all further electronic property calculations. Studies on related bromophenyl compounds show that the presence of a bromine atom can cause slight distortions in the phenyl ring's hexagonal symmetry. researchgate.net

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govresearchgate.net For this compound, the π-system of the phenyl ring and the double bond would likely be electron-rich, while the areas around the electronegative bromine atoms would be potential electrophilic sites.

These calculations provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Table 1: Predicted Electronic Properties from DFT Calculations

Calculated PropertyTypical MethodPredicted Significance for this compound
Optimized Bond Lengths/AnglesDFT/B3LYP/6-311G++(d,p)Provides the most stable 3D structure; reveals potential steric strain or distortion. researchgate.net
HOMO EnergyDFT/B3LYP/6-311G++(d,p)Indicates electron-donating capability, likely localized on the phenyl ring and propene double bond. nih.gov
LUMO EnergyDFT/B3LYP/6-311G++(d,p)Indicates electron-accepting capability. nih.gov
HOMO-LUMO Gap (ΔE)DFT/B3LYP/6-311G++(d,p)Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)DFT/B3LYP/6-311G++(d,p)Maps nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations explore the molecule's movement and behavior over time at a given temperature. nih.gov MD simulations provide essential information about the thermodynamics and dynamics of molecules. nih.gov

An MD simulation of this compound would involve:

Assigning a force field (a set of parameters describing the potential energy of the atoms).

Simulating the molecule's trajectory by solving Newton's equations of motion for each atom over thousands of small time steps.

This process generates a detailed movie of the molecule's atomic-level motions, allowing for a thorough conformational analysis . The key sources of flexibility in this compound are the rotations around the single bonds connecting the phenyl ring to the propene unit. MD simulations can identify the most populated conformational states, the energy barriers between them, and the pathways for conformational change. nih.gov Advanced techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to distill complex, high-dimensional movements into a few principal modes of motion, revealing the most significant dynamic behaviors of the molecule. nih.gov

Table 2: Conformational Analysis Focus Points

Structural FeatureType of MotionInformation Gained from MD Simulation
Phenyl-CH₂ BondTorsional RotationDetermines the orientation of the phenyl ring relative to the propene backbone.
CH₂-C(Br) BondTorsional RotationInfluences the spatial arrangement of the bromine atom and the double bond.
Entire MoleculeFlexing and BendingIdentifies low-frequency vibrational modes and overall molecular flexibility.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of short-lived, high-energy transition states that are difficult to observe experimentally. researchgate.net By modeling potential reactions of this compound, such as substitution or elimination, researchers can calculate the reaction's energy profile.

A common approach involves:

Optimizing the geometries of the reactants and products.

Locating the transition state (TS) structure on the potential energy surface that connects them.

Verifying the TS by performing a vibrational frequency calculation. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate. sciepub.comresearchgate.net

From this, the activation energy (Ea)—the energy difference between the reactants and the transition state—can be calculated. sciepub.com This value is critical for understanding reaction kinetics. For example, in studies of the E2 elimination of 2-bromopropane, DFT calculations have been used to map the entire reaction pathway, showing the elongation of the C-Br bond and the abstraction of a proton at the transition state. researchgate.net A similar methodology could be applied to predict the feasibility of various reaction pathways for this compound.

Table 3: Hypothetical Reaction Pathway Analysis for a Substitution Reaction

ParameterComputational MethodSignificance
Reactant/Product GeometriesDFT OptimizationDefines the start and end points of the reaction. researchgate.net
Transition State (TS) GeometryTS Search Algorithms (e.g., QST2/3)Identifies the highest energy point along the reaction path. researchgate.net
Activation Energy (Ea)Energy difference (E_TS - E_Reactants)Determines the kinetic barrier and predicted rate of the reaction. sciepub.com
Imaginary FrequencyFrequency Calculation at TS GeometryConfirms the structure is a true transition state; animates the reaction mode. sciepub.com

Prediction of Spectroscopic Properties from First Principles

Quantum chemistry is highly effective at predicting spectroscopic properties from first principles. After obtaining the optimized molecular geometry via DFT, further calculations can predict spectra that can be compared with experimental data for structural validation.

Infrared (IR) and Raman Spectra: Vibrational frequency calculations produce a set of normal modes and their corresponding frequencies and intensities. These calculated frequencies directly correlate with the peaks in an IR or Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the computational method and improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The electronic environment around each nucleus determines its magnetic shielding. Calculations can predict the 1H and 13C chemical shifts (δ) for the molecule, which are invaluable for interpreting experimental NMR spectra and confirming the chemical structure.

Molecular Docking and Interaction Studies (excluding biological applications)

Molecular docking is a computational technique used to predict how two or more molecules will bind to one another. nih.gov While widely used in drug discovery, it is also a valuable tool for materials science and chemistry to study non-biological interactions.

For this compound, docking could be used to model its interaction with non-biological targets such as:

The surface of a catalyst: To understand potential binding modes in a heterogeneous catalytic reaction.

A stationary phase material: To predict its retention behavior in chromatography.

A synthetic receptor or molecular tweezer: To investigate non-covalent interactions like halogen bonding and π-π stacking.

The docking process involves sampling many possible orientations and conformations of the ligand (this compound) in the binding site of the target. amazonaws.com A scoring function then estimates the binding affinity for each pose, typically as a binding energy in kcal/mol. nih.govnih.gov The results can reveal the most stable binding mode and identify the specific intermolecular forces—such as van der Waals forces, halogen bonds (from the bromine atoms), and π-π stacking (from the phenyl ring)—that stabilize the complex. amazonaws.com

Table 4: Hypothetical Docking Study with a Graphene Surface

ParameterDocking ProgramPredicted Outcome
TargetN/AMonolayer Graphene Sheet
LigandN/AThis compound
Binding Energy ScoreAutoDock VinaA negative value (e.g., -5 to -7 kcal/mol) indicating a favorable interaction. nih.gov
Predicted Binding ModePyMOL, Discovery StudioPhenyl ring likely aligns parallel to the graphene surface to maximize π-π stacking. amazonaws.com
Dominant InteractionsAnalysis of Docked Poseπ-π stacking, van der Waals forces.

Table of Compounds Mentioned

Advanced Applications and Synthetic Utility in Modern Organic Chemistry and Materials Science

Utilization as a Versatile Synthetic Building Block in Multistep Syntheses

The structure of 2-Bromo-3-(3-bromophenyl)-1-propene is unique in that it contains three distinct and reactive halogenated sites: a vinyl bromide, a benzylic bromide, and an aryl bromide. This trifecta of reactivity opens up numerous possibilities for its use as a scaffold in complex, multistep syntheses. The differential reactivity of these C-Br bonds could allow for selective, sequential transformations, making it a highly valuable and versatile building block.

For instance, the benzylic bromide is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, allowing for the introduction of a wide array of functional groups. The vinyl bromide and aryl bromide are prime candidates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This would enable the formation of new carbon-carbon and carbon-heteroatom bonds, key steps in the construction of complex molecular frameworks.

A particularly intriguing, though currently hypothetical, application lies in the synthesis of trifluoromethylated molecules. The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and physical properties of a molecule. One could envision a synthetic route where one of the bromide moieties, likely the aryl or vinyl bromide, undergoes a trifluoromethylation reaction, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.

Role in the Development of Tailored Organic Reagents

The multi-functional nature of this compound makes it an excellent candidate for the development of tailored organic reagents. By selectively reacting one of the bromo groups, the remaining two can be incorporated into a larger molecule, imparting specific reactivity.

For example, conversion of the benzylic bromide to an organometallic species, such as a Grignard or organolithium reagent, would create a potent nucleophile. This new reagent could then be used in subsequent reactions, with the vinyl and aryl bromides available for further functionalization. This approach allows for the creation of complex, bifunctional reagents that can participate in multiple, distinct bond-forming events.

Contributions to Polymer and Advanced Materials Science

In the realm of materials science, this compound could serve as a valuable monomer or cross-linker in the synthesis of novel polymers. The vinyl group can potentially undergo polymerization through various mechanisms, including free-radical, cationic, or transition-metal-catalyzed processes. The presence of the two additional bromo groups on each monomer unit would result in a polymer with pendant reactive sites along its chain.

These pendant bromo groups could then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's properties, such as solubility, thermal stability, or optical and electronic characteristics. Furthermore, the di- and tri-functional nature of the molecule suggests its potential use as a cross-linking agent to create robust polymer networks with enhanced mechanical and thermal properties.

Precursor for Functional Molecular Architectures

The strategic arrangement of reactive sites in this compound makes it an attractive precursor for the synthesis of complex and functional molecular architectures. Through a series of controlled, regioselective reactions, it is conceivable to build intricate three-dimensional structures.

For instance, sequential cross-coupling reactions at the vinyl and aryl bromide positions could lead to the formation of extended, conjugated systems with interesting photophysical properties. Such molecules could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to precisely control the sequence of reactions would allow for the rational design of molecules with tailored electronic and steric properties.

Future Research Directions and Emerging Opportunities for 2 Bromo 3 3 Bromophenyl 1 Propene

The continued exploration of unique halogenated hydrocarbons like 2-Bromo-3-(3-bromophenyl)-1-propene opens new avenues in synthetic chemistry and materials science. As a molecule featuring both a vinylic bromide and a brominated aromatic ring, it presents a platform for investigating selective chemical transformations and developing novel molecular architectures. The future of research concerning this and similar compounds lies in harnessing cutting-edge methodologies to enhance synthesis efficiency, uncover new reactivity, and expand its potential applications. This article outlines key areas of emerging opportunity and future research directions.

Q & A

Basic Research Questions

1.1. What are the key synthetic routes for preparing 2-Bromo-3-(3-bromophenyl)-1-propene, and how do reaction conditions influence selectivity?

Answer:
The compound can be synthesized via halogenation of propenyl precursors or cross-coupling reactions involving brominated aryl halides. For example:

  • Substitution reactions using NaBr or KBr in polar aprotic solvents (e.g., DMF) under reflux conditions yield brominated products. Selectivity depends on steric and electronic effects of substituents on the phenyl ring .
  • Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with 3-bromophenylboronic acid and bromoalkene precursors can introduce the dual bromine groups. Catalyst choice (e.g., Pd(PPh₃)₄) and temperature (~80°C) optimize yields .

Critical factors : Solvent polarity, reaction time, and stoichiometric ratios of brominating agents. Competing side reactions (e.g., over-bromination) are minimized using controlled reagent addition .

1.2. How is the compound characterized spectroscopically, and what spectral markers distinguish it from similar halogenated alkenes?

Answer:
Key characterization methods:

  • ¹H NMR : The vinylic proton (CH₂=CH–) appears as a doublet at δ ~5.8–6.2 ppm (J = 10–16 Hz). The 3-bromophenyl group shows aromatic protons as a multiplet at δ ~7.3–7.7 ppm .
  • IR Spectroscopy : Stretching vibrations for C=Br bonds appear at ~550–650 cm⁻¹ , while C=C stretches are observed at ~1645 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 294/296 (Br isotopes) confirm the molecular formula C₉H₇Br₂ .

Differentiation : Compare with analogs like 2-Bromo-3-(4-bromophenyl)-1-propene, where downfield shifts in aromatic protons (due to substituent position) and distinct coupling constants in NMR aid identification .

Advanced Research Questions

2.1. What computational methods (e.g., DFT) are used to predict the electronic structure and nonlinear optical (NLO) properties of this compound?

Answer:

  • DFT Studies : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (FMOs), polarizability, and hyperpolarizability. The HOMO-LUMO gap (~4.5 eV) indicates charge transfer efficiency, while βtot (first hyperpolarizability) values suggest NLO potential .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions between bromine lone pairs and σ* orbitals of adjacent C–Br bonds, stabilizing the structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.